1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9-3-1-8(2-4-9)7-13-10(14)5-6-11(13)15/h1-4H,5-7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQQYOLOKNTPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 4-aminobenzylamine with maleic anhydride . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the pyrrolidine-2,5-dione ring . The reaction conditions generally include heating the reactants in an appropriate solvent, such as ethanol or acetic acid, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production . Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Hydroxyl derivatives of the pyrrolidine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hazard and Precautionary Statements
1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione is associated with several hazard statements :
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.
Precautionary measures include :
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash thoroughly after handling.
- P270: Do not eat, drink, or smoke when using this product.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P312: Call a POISON CENTER or doctor/physician if you feel unwell.
- P330: Rinse mouth.
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P337+P313: If eye irritation persists: Get medical advice/attention.
- P362: Take off contaminated clothing and wash before reuse.
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.
- P405: Store locked up.
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Potential Applications
While specific applications for this compound are not detailed in the provided search results, the broader family of pyrrolidine derivatives has significant applications in drug discovery . Pyrrolidine derivatives are featured in bioactive molecules with target selectivity . For instance, they are used in:
- RORγt inverse agonists: Cis-3,4-diphenylpyrrolidine derivatives have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases .
- PPAR agonists: 4-benzylpyrrolidine-3-carboxylic acid derivatives have been shown to be potent agonists at peroxisome proliferator-activated receptors (PPARs). Certain cis-configured compounds exhibit agonistic activity at both PPARα and PPARγ, offering potential in treating type 2 diabetes by restoring glucose metabolism and ameliorating dyslipidemia .
- CXCR4 chemokine receptor antagonists: ( S)-pyrrolidines have been reported as CXCR4 chemokine receptor antagonists with antimetastatic activity. These compounds can inhibit CXCL12-induced cytosolic calcium flux and show promise in in vivo tumor metastasis tests .
- Anticonvulsants: Pyrrolidine-2,5-dione derivatives have demonstrated anticonvulsant activity, potentially by blocking sodium channels. Substituents at position 3 of the pyrrolidine-2,5-dione scaffold strongly affect this activity .
Mechanism of Action
The mechanism of action of 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Antimicrobial Pyrrolidine-2,5-dione Derivatives
Mannich bases derived from pyrrolidine-2,5-dione exhibit moderate antimicrobial activity. For example:
- 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione and 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione demonstrated inhibitory effects against Escherichia coli, Salmonella typhi, Bacillus subtilis, and Aspergillus species. Yields of 78–80% were achieved via Mannich reactions, with activity attributed to the pyridine-aniline hybrid structure .
- Comparison: The target compound’s 4-aminophenyl group may enhance solubility and bioavailability compared to pyridine-containing analogs, though direct antimicrobial efficacy data are lacking.
Anticonvulsant and Neuroactive Derivatives
Substituents at the 3-position of pyrrolidine-2,5-dione critically influence anticonvulsant activity:
- 1-(2-pyridinyl)-3-cyclohexyl-pyrrolidine-2,5-dione [VI] : Exhibited potent protection against pentylenetetrazole-induced seizures (ED₅₀ = 30 mg/kg). Activity depended on substituent flexibility, with 3,3-dialkyl and spirocyclic groups showing superior efficacy .
- 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione [4]: Outperformed valproic acid and ethosuximide in animal models, likely due to dual inhibition of voltage-gated sodium and calcium channels .
- Comparison: The target compound lacks a 3-position substituent, which is essential for anticonvulsant activity in these derivatives. Its 4-aminophenyl group may instead favor receptor interactions unrelated to seizure modulation.
Corrosion Inhibitors
Pyrrolidine-2,5-dione Mannich bases are effective corrosion inhibitors in acidic environments:
- 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione: Demonstrated high inhibition efficiency for mild steel in 1M HCl via adsorption mechanisms. The pyridine moieties facilitated strong metal surface interactions .
- Comparison: The target compound’s 4-aminophenyl group could enhance adsorption due to lone-pair electrons on the amino group, though empirical corrosion data are absent.
Data Tables Summarizing Comparative Analysis
Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives
Research Findings and Implications
- Substituent-Driven Activity: The 3-position of pyrrolidine-2,5-dione is critical for anticonvulsant activity, while aromatic substituents (e.g., pyridinyl, aminophenyl) enhance antimicrobial and corrosion inhibition properties.
- Structural Advantages of the Target Compound: The 4-aminophenyl group may improve solubility and receptor binding in pharmaceutical contexts, though empirical studies are needed.
Biological Activity
1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione, a pyrrolidine derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This compound acts primarily as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion and various pathological conditions.
The primary mechanism of action for this compound involves the inhibition of IDO1. IDO1 catalyzes the degradation of tryptophan along the kynurenine pathway, leading to immunosuppressive effects that facilitate tumor growth. By inhibiting this enzyme, the compound enhances T-cell proliferation and restores anti-tumor immunity .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor effects. In murine models, treatment with this compound resulted in reduced tumor growth in various cancer types, including breast and colon cancers. For instance, a study showed that administration at doses of 100 mg/kg significantly inhibited the growth of 4T1 tumors compared to vehicle controls .
Anticonvulsant Properties
In addition to its antitumor properties, this compound has been investigated for its anticonvulsant potential. Studies indicate that structural modifications can enhance its efficacy against seizures, suggesting a promising avenue for further research into its neuroprotective effects .
Study 1: Antitumor Efficacy
In a controlled study involving SKOV-3 ovarian cancer cells co-cultured with peripheral blood mononuclear cells (PBMCs), treatment with this compound led to increased thymidine incorporation, indicating enhanced T-cell activity and proliferation. The results suggested a direct correlation between IDO1 inhibition and improved immune responses against tumors .
Study 2: Neuropharmacological Effects
A separate investigation focused on the neuropharmacological aspects of the compound revealed its potential as an anticonvulsant agent. Various derivatives were synthesized and tested for their ability to mitigate seizure activity in animal models. The findings indicated that specific modifications to the pyrrolidine structure could significantly enhance anticonvulsant efficacy .
Data Tables
Q & A
Q. What are the common synthetic routes for preparing 1-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione, and what key reaction parameters influence yield?
Methodological Answer: The compound is typically synthesized via conjugate addition of 4-aminobenzylamine to maleimide derivatives. A one-pot method using copper(I) iodide (CuI) catalysis in THF solvent achieves moderate-to-good yields (up to 82%) under mild conditions . Alternative routes involve refluxing maleic acid derivatives with 4-aminobenzylamine in acetic acid, followed by cyclization . Key parameters include:
- Catalyst choice : CuI enhances reaction efficiency and regioselectivity.
- Solvent : Polar aprotic solvents (THF) or acetic acid are critical for solubility and cyclization.
- Temperature : Reflux conditions (~80–100°C) optimize ring closure.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for the 4-aminophenyl group and pyrrolidine-dione protons at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (1700–1750 cm⁻¹) and amine N–H bends (3300–3500 cm⁻¹) .
- Mass Spectrometry (ESI-HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize copper-catalyzed conjugate addition reactions to improve regioselectivity in synthesizing substituted pyrrolidine-2,5-diones?
Methodological Answer:
- Catalyst loading : Lower CuI concentrations (5–10 mol%) reduce side reactions while maintaining efficiency .
- Ligand screening : Bidentate ligands (e.g., TMEDA) improve stereochemical control during amine addition .
- Solvent polarity : THF or DMF enhances nucleophilicity of the amine, favoring 3-substituted products over 4-isomers .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify optimal stopping points for maximal yield.
Q. What strategies resolve discrepancies in biological activity data among structurally similar pyrrolidine-2,5-dione derivatives?
Methodological Answer:
- Structural analogs : Compare IC₅₀ values of derivatives with varying substituents (e.g., 4-iodophenyl vs. 4-acetylphenyl) to identify pharmacophore requirements .
- Assay standardization : Use fluorometric GABA-transaminase assays with vigabatrin as a reference control to normalize activity measurements .
- Purity validation : Employ HPLC or crystallography (e.g., single-crystal X-ray) to rule out impurities or polymorphic forms affecting activity .
Q. How can computational methods aid in predicting the biological targets of this compound?
Methodological Answer:
- Docking simulations : Model interactions with serotonin transporters (SERT) or GABA transaminase using AutoDock Vina, focusing on hydrogen bonding with the 4-aminophenyl group .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies using similar starting materials?
Methodological Answer: Discrepancies arise from:
- By-product formation : Unoptimized CuI catalysis may generate triazole derivatives via Huisgen cycloaddition .
- Workup protocols : Incomplete removal of acetylated intermediates (e.g., 3-yl acetate) during hydrolysis reduces isolated yields .
- Crystallization conditions : Slow cooling in acetic acid produces purer crystals vs. rapid precipitation in ether .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the neuroactive potential of this compound?
Methodological Answer:
- GABA-transaminase inhibition : Fluorometric assays measuring NADPH depletion rates, with vigabatrin (IC₅₀ = 5.2 mM) as a positive control .
- 5-HT1A receptor binding : Radioligand displacement assays using [³H]-8-OH-DPAT in hippocampal membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
